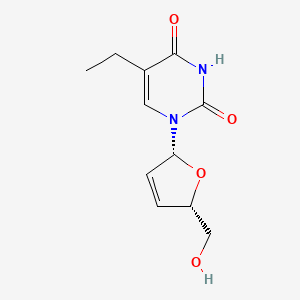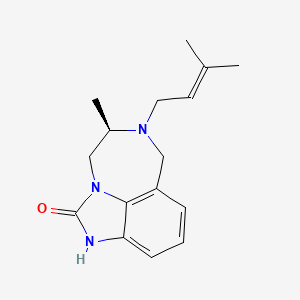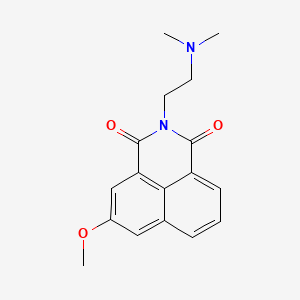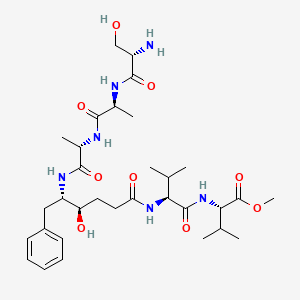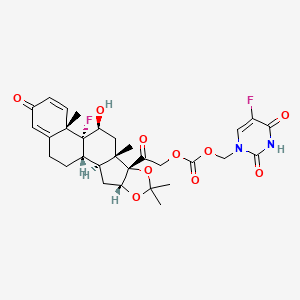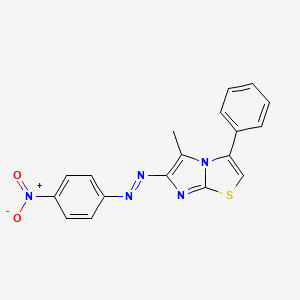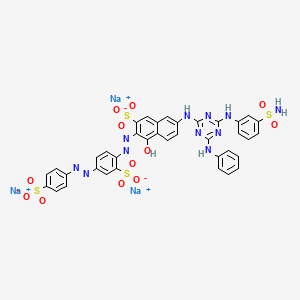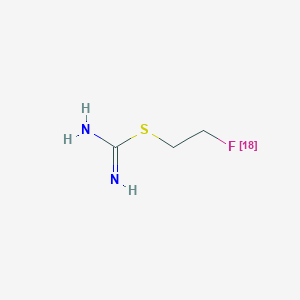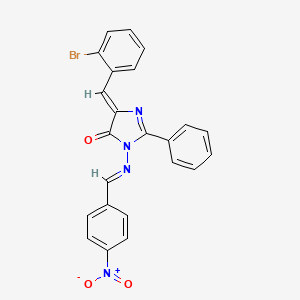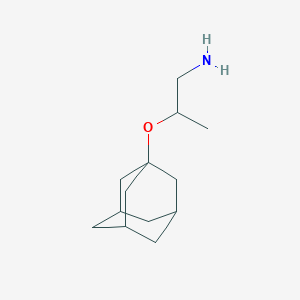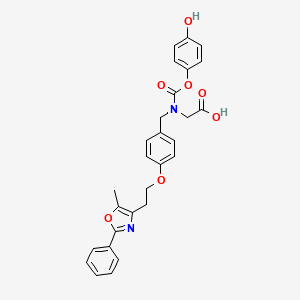
O-Demethyl muraglitazar
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Demethyl muraglitazar is a metabolite of muraglitazar, a dual peroxisome proliferator-activated receptor agonist with affinity for both PPARα and PPARγ. Muraglitazar was initially developed for the treatment of type 2 diabetes due to its ability to improve glycemic control and lipid profiles. its development was discontinued due to safety concerns .
Preparation Methods
The synthesis of O-Demethyl muraglitazar involves the demethylation of muraglitazar. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride. The reaction conditions typically involve refluxing the starting material with the demethylating agent in an appropriate solvent .
Chemical Reactions Analysis
O-Demethyl muraglitazar undergoes several types of chemical reactions, including:
Reduction: Although less common, reduction reactions can occur under specific conditions, leading to the formation of reduced metabolites.
Substitution: This reaction involves the replacement of a functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common reagents used in these reactions include cytochrome P450 enzymes, NADPH, and various oxidizing agents. The major products formed from these reactions include hydroxylated and glucuronidated metabolites .
Scientific Research Applications
Mechanism of Action
O-Demethyl muraglitazar exerts its effects by interacting with PPARα and PPARγ receptors. These receptors are nuclear hormone receptors that regulate the transcription of genes involved in carbohydrate and lipid metabolism. By activating these receptors, this compound enhances insulin sensitivity, reduces triglycerides, and increases high-density lipoprotein cholesterol levels .
Comparison with Similar Compounds
O-Demethyl muraglitazar is similar to other PPAR agonists, such as pioglitazone and rosiglitazone. it is unique in its dual activation of both PPARα and PPARγ receptors, which allows for simultaneous improvements in glycemic control and lipid profiles . Other similar compounds include:
Pioglitazone: A selective PPARγ agonist used for the treatment of type 2 diabetes.
Rosiglitazone: Another selective PPARγ agonist with similar therapeutic effects.
Fibrates: PPARα agonists primarily used for the treatment of dyslipidemia.
Properties
CAS No. |
331742-23-5 |
|---|---|
Molecular Formula |
C28H26N2O7 |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
2-[(4-hydroxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetic acid |
InChI |
InChI=1S/C28H26N2O7/c1-19-25(29-27(36-19)21-5-3-2-4-6-21)15-16-35-23-11-7-20(8-12-23)17-30(18-26(32)33)28(34)37-24-13-9-22(31)10-14-24/h2-14,31H,15-18H2,1H3,(H,32,33) |
InChI Key |
IDSGPTAKWHAXDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


